Regioisomeric Differentiation in Lipophilicity: [2,3-c] vs. [3,2-c] Tetrahydrofuropyridine XlogP Comparison
The [2,3-c] regioisomer of tetrahydrofuropyridine (CAS 721927-08-8) exhibits a computed XlogP of 0.4, which is approximately 0.85 log units lower than the 1.25 logP reported for the [3,2-c] regioisomer (CAS 150322-87-5) . This lower lipophilicity positions the [2,3-c] scaffold more favorably within CNS drug-like chemical space (typically XlogP 1–3), potentially offering superior solubility and reduced hERG binding risk compared to the more lipophilic [3,2-c] regioisomer. The difference arises from the distinct spatial arrangement of the basic nitrogen relative to the furan oxygen, which alters the overall dipole moment and hydrogen-bonding capacity of the molecule.
| Evidence Dimension | Computed lipophilicity (XlogP/LogP) |
|---|---|
| Target Compound Data | XlogP = 0.4 |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine (CAS 150322-87-5): LogP = 1.254 (chemsrc.com); ACD/LogP = 0.57 (ChemSpider) |
| Quantified Difference | ΔLogP ≈ 0.85 (target less lipophilic than [3,2-c] regioisomer) |
| Conditions | Computed values from authoritative databases (chem960.com, chemsrc.com, ChemSpider) |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility, metabolic stability, and off-target promiscuity—key criteria for lead nomination in CNS and anti-inflammatory programs.
